molecular formula C25H31N3 B13930503 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20675-03-0

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B13930503
CAS No.: 20675-03-0
M. Wt: 373.5 g/mol
InChI Key: ZTMIHMWNFKJYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.

Scientific Research Applications

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of certain enzymes, further elucidating its mechanism of action .

Properties

CAS No.

20675-03-0

Molecular Formula

C25H31N3

Molecular Weight

373.5 g/mol

IUPAC Name

2-cyclohexyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C25H31N3/c1-19-11-12-20(17-26-19)13-16-28-24-10-6-5-9-22(24)23-18-27(15-14-25(23)28)21-7-3-2-4-8-21/h5-6,9-12,17,21H,2-4,7-8,13-16,18H2,1H3

InChI Key

ZTMIHMWNFKJYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C4CCCCC4)C5=CC=CC=C52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.